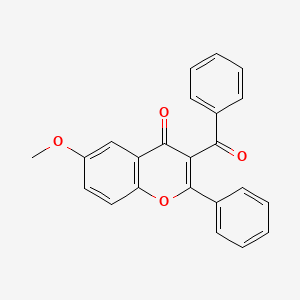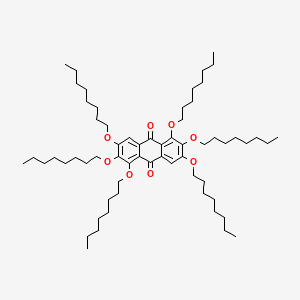
1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5,6,7-Hexakis(octíloxi)antraceno-9,10-diona es un complejo compuesto orgánico derivado del antraceno. Se caracteriza por la presencia de seis grupos octíloxi unidos al núcleo de antraceno, específicamente en las posiciones 1, 2, 3, 5, 6 y 7, y dos grupos cetona en las posiciones 9 y 10. Este compuesto es conocido por sus propiedades fotofísicas únicas y se utiliza en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,2,3,5,6,7-Hexakis(octíloxi)antraceno-9,10-diona típicamente implica los siguientes pasos:
Material de partida: La síntesis comienza con antraceno como material de partida.
Introducción de grupos octíloxi: El núcleo de antraceno se funcionaliza con grupos octíloxi a través de una serie de reacciones de sustitución. Esto se puede lograr utilizando bromuro de octilo en presencia de una base fuerte como el carbonato de potasio.
Oxidación: El paso final implica la oxidación del núcleo de antraceno para introducir los grupos cetona en las posiciones 9 y 10. Esto se puede hacer utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Métodos de producción industrial
En un entorno industrial, la producción de 1,2,3,5,6,7-Hexakis(octíloxi)antraceno-9,10-diona puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de las condiciones de reacción (temperatura, presión y concentración) es crucial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
1,2,3,5,6,7-Hexakis(octíloxi)antraceno-9,10-diona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse aún más para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción pueden convertir los grupos cetona en alcoholes.
Sustitución: Los grupos octíloxi pueden sustituirse por otros grupos alquilo o arilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo u otros agentes oxidantes fuertes.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Haluros de alquilo o haluros de arilo en presencia de una base fuerte.
Productos principales
Oxidación: Derivados oxidados adicionales con grupos funcionales adicionales.
Reducción: Derivados alcohólicos del compuesto original.
Sustitución: Compuestos con diferentes grupos alquilo o arilo que reemplazan a los grupos octíloxi.
Aplicaciones Científicas De Investigación
1,2,3,5,6,7-Hexakis(octíloxi)antraceno-9,10-diona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como sonda fluorescente en imágenes biológicas.
Medicina: Se estudia por sus posibles propiedades terapéuticas, incluida la actividad anticancerígena.
Industria: Se utiliza en la producción de diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos debido a sus propiedades fotofísicas únicas.
Mecanismo De Acción
El mecanismo de acción de 1,2,3,5,6,7-Hexakis(octíloxi)antraceno-9,10-diona implica su interacción con varios objetivos moleculares y vías:
Propiedades fotofísicas: El compuesto exhibe una fuerte fluorescencia, lo que lo hace útil en aplicaciones de imagen.
Actividad biológica: Puede interactuar con componentes celulares, lo que potencialmente lleva a efectos terapéuticos como la apoptosis en las células cancerosas.
Propiedades electrónicas: Su capacidad para emitir luz cuando se somete a un campo eléctrico lo hace valioso en aplicaciones electrónicas.
Comparación Con Compuestos Similares
Compuestos similares
9,10-Difenilantraceno: Conocido por su uso en OLED y propiedades fotofísicas similares.
1,4,5,8-Tetrahidroxiantraquinona: Se utiliza en la producción de tintes y tiene una reactividad química similar.
9,10-Antraquinona: Un derivado más simple utilizado en diversas aplicaciones industriales.
Singularidad
1,2,3,5,6,7-Hexakis(octíloxi)antraceno-9,10-diona destaca por sus múltiples grupos octíloxi, que mejoran su solubilidad y propiedades fotofísicas. Esto lo hace particularmente útil en aplicaciones que requieren alta fluorescencia y estabilidad.
Propiedades
Número CAS |
146667-74-5 |
|---|---|
Fórmula molecular |
C62H104O8 |
Peso molecular |
977.5 g/mol |
Nombre IUPAC |
1,2,3,5,6,7-hexaoctoxyanthracene-9,10-dione |
InChI |
InChI=1S/C62H104O8/c1-7-13-19-25-31-37-43-65-53-49-51-55(61(69-47-41-35-29-23-17-11-5)59(53)67-45-39-33-27-21-15-9-3)58(64)52-50-54(66-44-38-32-26-20-14-8-2)60(68-46-40-34-28-22-16-10-4)62(56(52)57(51)63)70-48-42-36-30-24-18-12-6/h49-50H,7-48H2,1-6H3 |
Clave InChI |
CWSAYRPJBUKMCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
![N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide](/img/structure/B12544836.png)
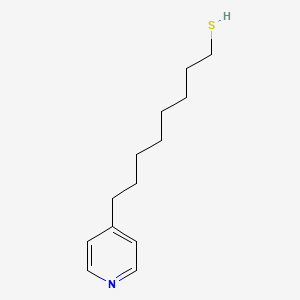
![3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde](/img/structure/B12544845.png)


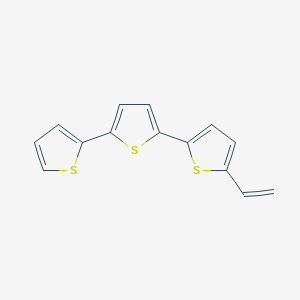
![3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid](/img/structure/B12544878.png)
![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
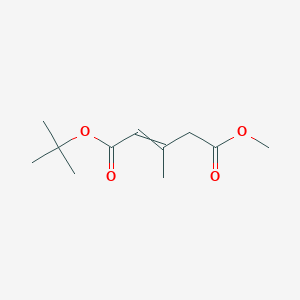
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)
